2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole
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Overview
Description
2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole is a heterocyclic compound that features a furan ring, a pentylthio group, and a tosylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing furan and oxazole moieties under specific conditions. The tosylation step is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The pentylthio group can be introduced via nucleophilic substitution reactions using pentylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Techniques such as static mixers and electrochemical methods can be employed to optimize reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the tosyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole involves its interaction with specific molecular targets. The furan and oxazole rings can participate in π-π stacking interactions and hydrogen bonding, while the pentylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: This compound also contains a furan ring and exhibits similar reactivity.
1-(Furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Another furan-containing compound with distinct functional groups.
Uniqueness
2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole is unique due to the presence of the pentylthio group and the tosylated oxazole ring, which confer specific chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-3-4-5-13-25-19-18(20-17(24-19)16-7-6-12-23-16)26(21,22)15-10-8-14(2)9-11-15/h6-12H,3-5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJFIRTWDIHDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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